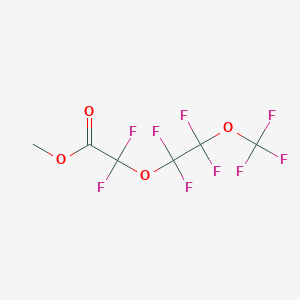

Methyl perfluoro-3,6-dioxaheptanoate

Description

Contextualization within Emerging Per- and Polyfluoroalkyl Substances (PFAS) Research

The landscape of PFAS research is undergoing a significant transformation. Historically dominated by studies on long-chain compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the field is now expanding to investigate a wider array of "emerging" PFAS. nih.gov This shift is driven by regulatory actions phasing out legacy PFAS and the subsequent introduction of alternative chemistries by industrial manufacturers. nih.gov These emerging compounds, which include a diverse range of structures such as perfluoroalkyl ether carboxylic acids (PFECAs), are now being detected in various environmental matrices. nih.govacs.org

Methyl perfluoro-3,6-dioxaheptanoate falls into this category of emerging PFAS. Its structure, characterized by ether linkages within the fluorinated chain, represents a departure from the traditional perfluoroalkyl acids. Research into these newer substances is critical for understanding their environmental fate, potential biological interactions, and the efficacy of remediation technologies. acs.org The presence of ether bonds is thought to potentially influence the chemical and physical properties of these molecules, possibly affecting their environmental behavior and degradation pathways compared to their perfluoroalkyl counterparts. acs.org

Significance of this compound as a Perfluorinated Ether Ester

This compound is chemically classified as a perfluorinated ether ester. This classification highlights two key functional groups that dictate its properties and potential applications: the perfluoroether backbone and the methyl ester group. The extensive fluorination of the carbon backbone imparts high thermal and chemical stability, a hallmark of PFAS compounds. nih.gov The ether linkages, however, introduce a degree of flexibility into the molecular structure, which can influence properties such as viscosity and solvent compatibility. oecd.org

The methyl ester functionality provides a reactive site for further chemical modification, suggesting its potential utility as an intermediate in the synthesis of more complex fluorinated materials. acs.org The synthesis and reactivity of perfluoropolyether (PFPE) functional oligomers have been a subject of considerable research, with applications in lubricants, coatings, and surfactants. acs.orgrsc.org While specific research on this compound is limited, its structure is analogous to the building blocks used in the creation of these advanced materials.

Overview of Key Academic Research Trajectories for this compound

Direct academic research focusing exclusively on this compound is sparse. However, its existence as a commercially available chemical intermediate suggests its use in proprietary industrial research and development or as a starting material for the synthesis of other molecules. avantorsciences.com Current academic research trajectories relevant to this compound can be understood through the broader lens of emerging PFAS and perfluorinated ether research.

Key research areas include:

Synthesis of Novel Fluorinated Polymers: The synthesis of functionalized perfluoropolyalkylether polymers is an active area of research, with numerous patents and academic publications exploring their use in high-performance coatings, electrolytes for batteries, and microfluidic devices. acs.org this compound could serve as a monomer or a precursor in the synthesis of such advanced materials.

Environmental Fate and Transport: Studies on the environmental degradation of emerging PFECAs are providing insights into how the ether linkages affect their persistence and transformation pathways. acs.org Research on the atmospheric emissions from fluorochemical industrial parks has identified various PFECAs, highlighting the need to understand the environmental distribution of this class of compounds. acs.org

Analytical Method Development: The increasing diversity of PFAS structures necessitates the development of advanced analytical techniques for their detection and quantification in environmental and biological samples. The inclusion of compounds like Perfluoro-3,6-dioxaheptanoate in analytical standards for PFAS testing indicates its relevance in environmental monitoring. nh.gov

While dedicated studies on the environmental occurrence and toxicological profile of this compound are not yet prevalent in public literature, its structural similarity to other PFECAs of environmental interest suggests that it may become a subject of more focused investigation as analytical capabilities and regulatory scrutiny of emerging PFAS continue to evolve.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39187-41-2 |

| Molecular Formula | C₆H₃F₉O₄ |

| Molecular Weight | 310.07 g/mol |

| IUPAC Name | methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate |

Data sourced from PubChem CID 2769357 nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O4/c1-17-2(16)3(7,8)18-4(9,10)5(11,12)19-6(13,14)15/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRNDAZKCQFBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377687 | |

| Record name | Methyl perfluoro-3,6-dioxaheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39187-41-2 | |

| Record name | Methyl perfluoro-3,6-dioxaheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl Perfluoro 3,6 Dioxaheptanoate

Established Synthetic Routes for Perfluorinated Ether Esters

The synthesis of perfluorinated ether esters is primarily centered around the construction of the perfluoroether backbone, followed by the functionalization of a terminal group into an ester. A common industrial method involves the oligomerization of perfluoro-epoxides, such as hexafluoropropylene oxide (HFPO). This process typically utilizes a fluoride (B91410) ion catalyst to initiate a ring-opening polymerization. The resulting polymer grows until it is terminated, often yielding a terminal acid fluoride group (-COF). This acid fluoride is a versatile precursor that can be readily converted into a variety of functional groups, including the methyl ester.

Another established route is the electrochemical fluorination (ECF) of hydrocarbon ether carboxylic acid esters. In this process, the hydrocarbon precursor is dissolved in anhydrous hydrogen fluoride and subjected to an electric current. The hydrogen atoms are systematically replaced with fluorine atoms. However, this method can lead to molecular rearrangements and fragmentation, often resulting in a mixture of products and lower yields for specific target molecules.

Specific Approaches to Methyl perfluoro-3,6-dioxaheptanoate Synthesis

While a single, universally cited synthesis for this compound is not prominently detailed in broad literature, its structure suggests a synthesis based on the assembly of perfluorinated building blocks. The structure, CF₃OCF₂CF₂OCF₂COOCH₃, points to a precursor acid fluoride, CF₃OCF₂CF₂OCF₂COF. This precursor, perfluoro-3,6-dioxaheptanoyl fluoride, can be synthesized through methods such as the reaction of perfluorinated acyl fluorides with hexafluoropropylene oxide (HFPO) in the presence of a catalyst.

Once the perfluoro-3,6-dioxaheptanoyl fluoride precursor is obtained, the final step is a standard esterification. This is typically achieved by reacting the acid fluoride with anhydrous methanol (B129727) (CH₃OH). The reaction is generally high-yielding and proceeds as follows:

CF₃OCF₂CF₂OCF₂COF + CH₃OH → CF₃OCF₂CF₂OCF₂COOCH₃ + HF

This straightforward conversion highlights the importance of synthesizing the correct acid fluoride precursor as the key challenge in producing the final methyl ester.

Investigation of Pyrolysis in the Formation of Related Perfluorinated Vinyl Ethers

The synthesis of perfluorinated vinyl ethers is intrinsically linked to the chemistry of perfluorinated ether esters, as they often share a common precursor. A primary method for producing perfluorinated vinyl ethers is the pyrolysis of the sodium or potassium salts of perfluoroalkoxy carboxylic acids. wikipedia.org This process, known as dehalocarbonylation, involves the elimination of carbon dioxide and a metal fluoride to form the vinyl ether. wikipedia.org

The synthesis sequence typically involves:

Formation of an acid fluoride adduct: A perfluorinated acid fluoride is reacted with hexafluoropropylene oxide (HFPO) to create a longer-chain perfluoroether acid fluoride. googleapis.com

Conversion to a salt: The resulting acid fluoride is hydrolyzed to the corresponding carboxylic acid and then neutralized with a base (e.g., Na₂CO₃, KOH) to form the carboxylate salt. wikipedia.orggoogle.com

Pyrolysis: The dry salt is heated under vacuum, causing it to decompose into the desired perfluorovinyl ether, carbon dioxide, and the metal fluoride. wikipedia.org

For example, the precursor to a vinyl ether, ROCF(CF₃)COF, is first converted to its salt, [ROCF(CF₃)COO]⁻Na⁺. Pyrolysis of this salt yields the vinyl ether ROCF=CF₂. wikipedia.org This highlights that the core perfluoroether structure, which could be esterified to form a compound like this compound, can also be decarboxylated to produce valuable monomers for fluoropolymers.

| Precursor Salt | Pyrolysis Temperature (°C) | Resulting Vinyl Ether |

| [CF₃CF₂CF₂O-CF(CF₃)COO]⁻Na⁺ | 250-300 | CF₃CF₂CF₂O-CF=CF₂ (PPVE) |

| [FSO₂(CF₂)₂O-CF(CF₃)COO]⁻Na⁺ | 200-260 | FSO₂(CF₂)₂O-CF=CF₂ |

| [CF₃O(CF₂)₂O-CF(CF₃)COO]⁻K⁺ | 220-280 | CF₃O(CF₂)₂O-CF=CF₂ |

Mechanistic Elucidation of Perfluoroalkylation and Esterification Reactions Involving this compound Precursors

The formation of the perfluoroether backbone often proceeds via a series of nucleophilic addition-elimination reactions. In the case of HFPO oligomerization, a fluoride ion (F⁻) acts as a nucleophile, attacking the central carbon of the epoxide ring and causing it to open. This creates a perfluoroalkoxide intermediate, which can then attack another HFPO molecule, propagating the chain.

The esterification of the perfluoroacyl fluoride precursor with methanol follows a nucleophilic acyl substitution mechanism. The mechanism is analogous to the well-known Fischer-Speier esterification. organic-chemistry.org

Nucleophilic Attack: The oxygen atom of methanol, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid fluoride. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged oxygen (from the original methanol) to the fluorine atom.

Elimination of Leaving Group: The carbon-fluorine bond breaks, and hydrogen fluoride (HF) is eliminated as the leaving group. The carbonyl double bond is reformed.

Deprotonation: A base (such as another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the catalyst if one were used and yielding the final methyl ester product.

Catalytic Strategies in the Synthesis of Fluorinated Ether Esters

Catalysis is crucial for achieving efficiency and control in the synthesis of fluorinated compounds. In the context of building the perfluoroether backbone, specific catalysts are employed to direct the reaction pathways.

Fluoride Ion Catalysts: Alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), are commonly used to initiate the ring-opening of HFPO. prepchem.com The choice of solvent, such as tetraglyme, is critical to solubilize the fluoride salt and facilitate the reaction. prepchem.com

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts like quaternary ammonium (B1175870) salts can be used to transport the fluoride ion from an aqueous or solid phase into the organic phase where the reaction occurs.

Lewis Acids: Lewis acids can be used to activate the carbonyl group in esterification reactions, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

Transition-Metal Catalysis: While not the primary route for this specific aliphatic ether ester, palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of fluorinated aryl ethers. acs.orgresearchgate.net These methods, using ligands like tBuBrettPhos, enable the formation of C-O bonds between aryl halides and fluorinated alcohols under relatively mild conditions. acs.orgresearchgate.net

| Catalytic System | Reaction Type | Purpose | Example |

| KF / Tetraglyme | HFPO Addition | Initiates ring-opening polymerization | Synthesis of perfluoroether backbones prepchem.com |

| CsF / Aprotic Solvent | Anionic Fluorination | Fluoride source and initiator | Synthesis of perfluoro compounds |

| tBuBrettPhos Pd G3 | C-O Cross-Coupling | Formation of aryl-ether bonds | Synthesis of fluorinated aryl ethers acs.org |

| H₂SO₄ (conc.) | Fischer Esterification | Protonates carbonyl, activates for attack | Carboxylic Acid + Alcohol → Ester organic-chemistry.org |

Atom-Economical and Sustainable Synthesis Approaches for Fluorinated Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for organofluorine compounds to minimize environmental impact. numberanalytics.com Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a reaction. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orglibretexts.org

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Addition reactions, where all atoms of the reactants are incorporated into the final product, have a 100% atom economy and are considered ideal. rsc.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. For instance, the synthesis of this compound from its acid fluoride and methanol has a high atom economy, as the only byproduct is the low-molecular-weight HF. However, syntheses that rely on high-mass reagents that are not incorporated into the final product, such as certain fluorinating agents or the use of protecting groups, would have a lower atom economy.

In the pursuit of sustainability, several alternative approaches to traditional fluorination methods are being explored: numberanalytics.comnumberanalytics.com

Photochemical Fluorination: Light is used to initiate fluorination reactions, often allowing for milder reaction conditions and reducing the need for toxic reagents. numberanalytics.comnumberanalytics.com

Closed-Loop Economy: Recent research has focused on mechanochemically-enabled processes where PFAS waste itself is used as a fluorinating agent for new syntheses. chemrxiv.org This "closed-loop" approach addresses both waste remediation and sustainable chemical production by reusing the fluorine atom. chemrxiv.org

These emerging techniques aim to reduce reliance on harsh conditions, toxic reagents like elemental fluorine, and the generation of hazardous waste, paving the way for a more sustainable future in organofluorine chemistry. numberanalytics.comnumberanalytics.com

Structural Modifications and Derivatization of Methyl Perfluoro 3,6 Dioxaheptanoate

Synthesis and Characterization of the Parent Carboxylic Acid: Perfluoro-3,6-dioxaheptanoic Acid

Perfluoro-3,6-dioxaheptanoic acid is the parent carboxylic acid of methyl perfluoro-3,6-dioxaheptanoate and a crucial derivative in its own right. Its synthesis is most commonly achieved through the hydrolysis of its methyl ester precursor.

The hydrolysis of this compound is typically carried out under basic conditions, followed by acidification. While specific industrial protocols are often proprietary, the general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. The reaction can be represented by the following general scheme:

CF₃O(CF₂)₂OCF₂COOCH₃ + OH⁻ → CF₃O(CF₂)₂OCF₂COO⁻ + CH₃OH

CF₃O(CF₂)₂OCF₂COO⁻ + H⁺ → CF₃O(CF₂)₂OCF₂COOH

Characterization of the resulting Perfluoro-3,6-dioxaheptanoic acid is essential to confirm its purity and structure. Standard analytical techniques are employed for this purpose.

Table 1: Physicochemical Properties of Perfluoro-3,6-dioxaheptanoic Acid

| Property | Value |

| Molecular Formula | C₅HF₉O₄ |

| Molecular Weight | 296.04 g/mol |

| CAS Number | 151772-58-6 |

¹H NMR Spectroscopy: A singlet peak corresponding to the acidic proton of the carboxylic acid group would be expected, typically in the downfield region of the spectrum.

¹⁹F NMR Spectroscopy: Multiple signals corresponding to the different fluorine environments within the molecule would be observed. The chemical shifts and coupling constants of these signals would be characteristic of the CF₃, OCF₂, and CF₂COOH groups.

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch of the carbonyl group, and strong C-F stretching bands.

Exploration of Homologous and Branched Perfluorinated Ether Ester Analogues

The structural framework of this compound can be modified to create a range of homologous and branched analogues with tailored properties. One such example is methyl perfluoro-2,5-dimethyl-3,6-dioxaheptanoate. The introduction of branching, such as methyl groups on the perfluoroalkyl chain, can influence the compound's physical and chemical characteristics, including its viscosity, surface tension, and reactivity.

The synthesis of these analogues often involves multi-step processes starting from different fluorinated precursors. For instance, the synthesis of methyl perfluoro-2,5-dimethyl-3,6-dioxaheptanoate may involve the reaction of a fluorinated keto ester with a suitable fluorinated building block in the presence of a fluoride (B91410) ion source.

A series of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants have been synthesized through the esterification of the corresponding acid fluoride with various alcohols. researchgate.net This highlights a common strategy for creating a library of ester analogues with varying alkyl chain lengths.

Table 2: Example of a Branched Analogue of this compound

| Compound Name | Molecular Formula | CAS Number |

| Methyl perfluoro-2,5-dimethyl-3,6-dioxaheptanoate | C₈H₃F₁₅O₄ | Not readily available |

| Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | C₉HF₁₇O₄ | 13252-14-7 |

The characterization of these analogues relies on the same analytical techniques used for the parent compound, with NMR and mass spectrometry being particularly crucial for confirming the presence and position of the branched alkyl groups.

Development of Functionalized Derivatives from this compound

The ester functionality of this compound serves as a versatile handle for the introduction of other functional groups, leading to a wide range of derivatives with specialized applications. These reactions typically target the carbonyl group of the ester.

For example, the ester can be reduced to the corresponding alcohol, perfluoro-3,6-dioxaheptan-1-ol, using a suitable reducing agent. This alcohol can then be further functionalized, for instance, by conversion to halides or tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Amidation is another important transformation, where the methyl ester reacts with ammonia (B1221849) or primary or secondary amines to form the corresponding amides. These perfluorinated amides can exhibit unique solubility and stability properties.

While specific examples of functionalized derivatives prepared directly from this compound are not extensively detailed in readily accessible literature, the general reactivity of perfluorinated esters suggests that a variety of transformations are chemically feasible.

Synthesis of Novel Perfluorinated Building Blocks Utilizing this compound Framework

The chemical stability and defined structure of the this compound framework make it an attractive starting material for the synthesis of more complex perfluorinated building blocks, often referred to as synthons. These synthons can then be used in the construction of larger and more elaborate fluorinated molecules, such as polymers and surfactants.

One potential application is in the synthesis of perfluorinated monomers. For instance, the carboxylic acid derivative, perfluoro-3,6-dioxaheptanoic acid, could be converted to its acid chloride, which can then be reacted with a vinyl-containing alcohol to produce a polymerizable monomer. Such monomers are valuable in the preparation of fluoropolymers with tailored properties, including thermal stability, chemical resistance, and low surface energy.

A related compound, perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride, is a known monomer used in the production of perfluorosulfonic acid ion-exchange resins. google.com While not directly synthesized from this compound, its structure highlights the importance of perfluorinated ether linkages in the design of functional monomers. The development of synthetic routes starting from readily available materials like this compound to access such valuable building blocks is an ongoing area of research in fluorine chemistry.

The derivatization of this compound can also lead to the formation of specialized surfactants. By introducing a hydrophilic head group to the perfluorinated tail, novel surfactants with unique aggregation and interfacial properties can be designed.

Applications of Methyl Perfluoro 3,6 Dioxaheptanoate in Polymer Science and Advanced Materials

Copolymerization Studies with Methyl perfluoro-3,6-dioxaheptanoate Analogues

Analogues of this compound, typically modified to incorporate a polymerizable group such as a vinyl ether or an acrylate, are used in copolymerization reactions to create fluoropolymers with tailored properties. Understanding the copolymerization behavior of these monomers is critical for controlling the final polymer architecture and performance.

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios are crucial parameters that provide information about the relative reactivity of the monomer pairs and help in estimating the final copolymer composition. mdpi.comnih.gov The determination of monomer reactivity ratios requires sensitive analytical techniques and careful experimental planning, often involving low-conversion polymerization followed by analysis of the copolymer composition. nih.gov

For fluorinated monomers, the reactivity ratios can indicate whether the resulting copolymer has a random, alternating, or blocky structure. For instance, in a study involving a novel perfluorinated acrylic monomer, the reactivity ratios were calculated using the Extended Kelen-Tüdos (EKT) method, and the product of the ratios (r1 x r2 < 1) suggested a random copolymerization. researchgate.net Similarly, in the copolymerization of perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) (I) and perfluoro(2-methylene-1,3-dioxolane) (II), the reactivity ratios were found to be r1 = 1.12 and r2 = 1.32, indicating the formation of almost ideal random copolymers. researchgate.net

Table 1: Illustrative Reactivity Ratios for Fluorinated Monomer Systems Note: This table presents example data from studies on various fluorinated monomers to illustrate the concept of reactivity ratios, as specific data for this compound analogues is not publicly available.

Fluorinated copolymers are integral to many modern technologies due to their outstanding properties, which include high thermal, oxidative, and chemical resistance, as well as low refractive index and water absorption. researchgate.net These materials are synthesized for a wide array of applications, from coatings and energy-related materials to elastomers and optical devices. researchgate.net The incorporation of monomers derived from perfluorinated ethers can produce polymers suitable for non-stick cookware, waterproof fabrics, and optical fibers. core.ac.uk Free radical polymerization is a common technique used to synthesize these copolymers. mdpi.comresearchgate.net The resulting fluoropolymers are used in demanding sectors such as aerospace, automotive, and electronics. pageplace.de

Development of Ion-Exchange Resins and Proton Conductive Membranes from Perfluorinated Ether Precursors

Perfluorinated ether precursors, which can be synthesized from intermediates like this compound, are fundamental to creating ion-exchange resins and proton-conductive membranes. These materials are critical for applications in water purification and energy conversion, respectively.

Ion-exchange (IX) is a highly effective technology for removing per- and polyfluoroalkyl substances (PFAS), including per- and polyfluoroalkyl ether acids (PFEA), from drinking water. nih.govresearchgate.net The performance of IX resins depends on factors such as the polymer matrix and the properties of the PFAS compounds, like fluorinated chain length and functional groups. nih.gov Studies have shown that polystyrene-divinylbenzene (PS-DVB) based resins can achieve over 90% removal for a wide range of PFAS compounds. nih.gov

In the realm of energy, perfluorinated precursors are used to synthesize polymers for proton-conductive membranes, which are core components of proton exchange membrane fuel cells (PEMFCs). google.com Perfluorosulfonic acid (PFSA) ionomers are the state-of-the-art materials for these membranes due to their excellent chemical stability and proton conductivity. researchgate.net An important monomer used in the preparation of perfluorosulfonic acid ion-exchange resins is Perfluoro-3,6-dioxa-4-methyl-7-octenesulfonyl fluoride (B91410), which introduces the necessary sulfonic acid functional groups into the polymer structure. google.com These membranes facilitate proton transport, enabling the electrochemical reactions that generate electricity. researchgate.net

Table 2: Comparison of Ion-Exchange Resin Types for PFAS Removal

Influence of Perfluorinated Ether Ester Moieties on Polymer Architecture and Morphology

The inclusion of perfluorinated ether ester moieties into a polymer backbone significantly alters its architecture and morphology. The high electronegativity and low polarizability of the C-F bond lead to exceptionally weak intermolecular interactions. core.ac.uk This results in materials with very low surface energies, which imparts properties like hydrophobicity, lipophobicity, and anti-adhesive characteristics. core.ac.uk

Advanced Material Engineering Utilizing this compound as a Monomeric Unit or Intermediate

This compound, as a precursor to functional monomers, is a valuable component in the engineering of advanced materials. By converting its ester group into a polymerizable functional group, it can be incorporated into various polymer systems to create materials with specific, high-value properties.

The unique combination of characteristics derived from its perfluorinated ether structure—chemical and thermal resistance, low friction coefficients, and anti-wetting properties—makes it a candidate for numerous advanced applications. researchgate.net These include:

High-Performance Coatings: Creating surfaces that are resistant to chemicals, weathering, and biofouling. researchgate.net

Advanced Membranes: Engineering membranes for fuel cells, batteries, and separation processes where high chemical stability is paramount. researchgate.netgoogle.com

Optical Materials: Developing materials for optical waveguides and devices that require a low refractive index and high transparency. researchgate.net

Specialty Elastomers and Thermoplastics: Formulating materials for seals, gaskets, and components used in extreme thermal and chemical environments. researchgate.net

The ability to precisely control polymer structure through copolymerization allows for the fine-tuning of material properties to meet the stringent requirements of these high-tech applications. pageplace.de

Advanced Analytical Methodologies for the Characterization of Methyl Perfluoro 3,6 Dioxaheptanoate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of methyl perfluoro-3,6-dioxaheptanoate. These methods probe the interactions of the molecule with electromagnetic radiation, yielding distinct fingerprints that reveal its atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds. mdpi.com Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly well-suited for analyzing organofluorine molecules like this compound. rsc.orgazom.com

The ¹⁹F NMR spectrum provides data rich in molecular structure information due to the large chemical shift dispersion of fluorine, which reduces the probability of peak overlapping. azom.com The spectrum for this compound is expected to show distinct signals for the different fluorine environments within the molecule: the trifluoromethoxy (-OCF₃) group, the tetrafluoroethoxy (-OCF₂CF₂O-) bridge, and the difluoroacetate (B1230586) (-OCF₂C(O)-) moiety. The chemical shifts and coupling constants (J-coupling) between non-equivalent fluorine nuclei provide definitive evidence for the compound's connectivity.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Group | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Interactions |

|---|---|---|---|

| -CF₂-C(O)OCH₃ | -120 to -130 | Triplet | Coupling to adjacent -CF₂- group |

| -O-CF₂-CF₂-O- | -85 to -95 | Complex Multiplet | Coupling to adjacent -CF₂- and -CF₂- groups |

| -CF₂-O-CF₃ | -80 to -90 | Triplet of Quartets | Coupling to adjacent -CF₂- and -CF₃ groups |

| -O-CF₃ | -55 to -60 | Triplet | Coupling to adjacent -CF₂- group |

Note: Predicted values are based on typical chemical shifts for similar structural motifs in perfluorinated ethers. Actual values may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov For this compound, these spectra would be dominated by strong absorptions corresponding to the C-F bonds. Additionally, characteristic vibrations for the carbonyl group (C=O) of the ester and the ether linkages (C-O-C) would be prominent.

The IR spectrum is particularly useful for identifying the strong absorption of the C=O stretch, which is a key indicator of the ester functionality. The C-F stretching region typically displays multiple, intense absorption bands. Raman spectroscopy provides complementary information, especially for symmetric vibrations that may be weak in the IR spectrum. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1750 - 1780 |

| C-F | Stretching | 1100 - 1350 |

| C-O-C (Ether) | Asymmetric Stretching | 1050 - 1200 |

Note: These are characteristic ranges and the exact peak positions can provide a unique fingerprint for the molecule.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. nih.gov For this compound (C₆H₃F₉O₄), the theoretical exact mass is 309.9888 Da. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with errors in the low parts-per-million (ppm) range, providing strong evidence for the molecular formula. nih.govmdpi.com

Beyond accurate mass measurement, tandem mass spectrometry (MS/MS) coupled with HRMS allows for detailed fragment analysis. nih.govnih.gov By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated. This fragmentation pattern helps to piece together the molecular structure. For this compound, expected fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃), the carbonyl group (-CO), and cleavages at the ether linkages.

Table 3: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Loss |

|---|---|---|---|

| 309.9888 | 278.9810 | 31.0078 | CH₃O |

| 309.9888 | 250.9859 | 58.9929 | C₂H₃O₂ |

| 250.9859 | 181.9833 | 69.0026 | CF₃ |

| 250.9859 | 131.9807 | 119.0052 | C₂F₅ |

Note: m/z values correspond to the monoisotopic masses of the most likely fragments.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification, which is particularly important in environmental and biological samples.

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the analysis of PFAS, including perfluorinated ether esters. lcms.czlcms.cz The development of a robust LC method involves optimizing several key parameters to achieve good separation and sensitivity.

A typical method for compounds like this compound would utilize a C18 or a specialized fluorinated phase column. acs.orgymcamerica.com The mobile phase often consists of a gradient mixture of methanol (B129727) or acetonitrile (B52724) and water, usually with an additive like ammonium (B1175870) formate (B1220265) to improve ionization efficiency in the mass spectrometer. acs.org Method validation ensures the accuracy, precision, and reliability of the analytical results for routine monitoring. epa.gov

Table 4: Typical LC-MS/MS Parameters for Perfluorinated Ether Ester Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm) acs.org |

| Mobile Phase A | Ammonium formate buffer in water/methanol acs.org |

| Mobile Phase B | Ammonium formate buffer in methanol/water acs.org |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| MS Ionization | Electrospray Ionization (ESI), negative mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

Due to its volatility, this compound is also amenable to analysis by Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS). nih.gov GC is particularly useful for separating volatile organic compounds and can be a powerful tool for identifying impurities or byproducts in technical-grade material. jeol.com

The development of a GC method involves selecting an appropriate capillary column, often one with a mid-polarity phase like a WAX column, to achieve separation from other volatile components. nih.govresearchgate.net The temperature program of the GC oven is optimized to ensure sharp peaks and good resolution. While EI is a common ionization technique in GC-MS, it can cause extensive fragmentation of fluorinated compounds, sometimes preventing the observation of a molecular ion. jeol.com Softer ionization techniques like field ionization (FI) or chemical ionization (CI) may be employed to preserve the molecular ion for better identification. jeol.com

Table 5: Illustrative GC-MS Method Parameters for Volatile Fluorinated Esters

| Parameter | Typical Condition |

|---|---|

| GC Column | VF-WAXms or similar (e.g., 30 m x 0.25 mm x 0.25 µm) nih.govresearchgate.net |

| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) rsc.org |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., start at 40°C, ramp to 300°C) rsc.org |

| MS Ionization | Electron Ionization (EI) at 70 eV or Field Ionization (FI) jeol.comsemanticscholar.org |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Total Fluorine Quantification Methods in Complex Matrices (e.g., Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC))

The AOF method involves the adsorption of organic compounds from a sample onto a sorbent material, typically activated carbon. epa.gov This is followed by a washing step to remove inorganic fluoride (B91410), which could otherwise interfere with the measurement. lcms.cz The sorbent is then combusted at a high temperature, which converts all organic fluorine into hydrogen fluoride (HF). nih.gov The resulting HF is captured in an absorption solution and subsequently analyzed as fluoride using ion chromatography. nih.gov

This technique is particularly valuable as it captures a broad range of organofluorine compounds, providing a more complete picture of contamination than targeted methods that only look for specific PFAS. labtil.com While AOF does not identify individual compounds, a high AOF value can indicate the presence of significant PFAS contamination, warranting further investigation with more specific analytical methods. metrohm.com For a compound like this compound, its perfluorinated structure would allow it to be captured by the activated carbon and subsequently quantified as part of the total organic fluorine content.

The reliability of the AOF method by CIC has been demonstrated in various studies. Key performance parameters of this methodology are summarized in the table below.

| Parameter | Value | Reference |

| Method Detection Limit (MDL) | 2.5 ng/mL | lcms.cz |

| Method Blanks | 1 ng/mL | lcms.cz |

| Recovery Rates | 80-120% | lcms.cz |

It is important to note that while AOF is a valuable screening tool, it may not be entirely efficient as a proxy for "total PFAS" in all environmental assessments, as some fluorinated compounds may not be adsorbed or could be lost during the analytical procedure. nih.govtudelft.nl

Emerging Analytical Approaches for Perfluorinated Ether Compounds

The increasing diversity of PFAS, including perfluorinated ethers like this compound, has driven the development of new and more sophisticated analytical techniques. These emerging approaches aim to identify and quantify a wider range of known and previously unknown PFAS with greater sensitivity and specificity.

One of the most significant advancements is the use of high-resolution mass spectrometry (HRMS) . diva-portal.org Unlike traditional tandem mass spectrometry, which targets a predefined list of compounds, HRMS can screen for a vast number of substances in a sample. This non-targeted approach is instrumental in identifying novel and emerging PFAS, including perfluoroethers. diva-portal.org

Another promising technique is fluorine nuclear magnetic resonance (19F-NMR) spectroscopy . nih.govresearchgate.net This method can quantify the total PFAS concentration in a complex sample by targeting the characteristic terminal -CF3 group in the alkyl chain. nih.govresearchgate.net A key advantage of 19F-NMR is its ability to provide quantification without the bias that can be introduced by sample preparation or matrix effects. nih.govresearchgate.net Studies have shown that 19F-NMR can detect higher total PFAS quantities compared to traditional methods like the total oxidizable precursor (TOP) assay and LC-HRMS analysis. nih.govresearchgate.net

The Total Oxidizable Precursor (TOP) assay is another approach that provides a more comprehensive measure of PFAS. In this method, precursors to certain PFAS are oxidized to form terminal perfluoroalkyl carboxylic acids (PFCAs), which can then be quantified. pfasolutions.org This technique helps to account for PFAS that might otherwise be missed in targeted analyses.

For ultrashort-chain PFAS, which includes some perfluorinated ether compounds, novel analytical methods are being developed to achieve rapid and simultaneous measurement in water and wastewater samples. cornell.eduresearchgate.net These methods often involve on-line extraction coupled with high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS). researchgate.net

The table below summarizes some of the emerging analytical techniques and their key features for the analysis of perfluorinated compounds.

| Analytical Technique | Principle | Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision, enabling identification of unknown compounds. | Capable of non-target screening, identifying novel and emerging PFAS. diva-portal.org |

| Fluorine Nuclear Magnetic Resonance (19F-NMR) Spectroscopy | Detects and quantifies compounds based on the magnetic properties of the fluorine nucleus. | Provides total PFAS quantification without sample preparation bias; can detect compounds missed by other methods. nih.govresearchgate.net |

| Total Oxidizable Precursor (TOP) Assay | Oxidizes precursor compounds to quantifiable perfluoroalkyl acids. | Captures a broader range of PFAS by including precursors in the total measurement. pfasolutions.org |

| On-line Extraction HPLC-HRMS | Combines automated sample preparation with high-resolution mass spectrometry. | Enables rapid and sensitive analysis of ultrashort-chain PFAS. cornell.eduresearchgate.net |

These emerging methodologies represent a significant step forward in the analytical toolkit for characterizing perfluorinated ether compounds like this compound, enabling a more thorough understanding of their presence and concentration in the environment.

Environmental Behavior and Transformation Research of Perfluorinated Ether Esters

Environmental Fate and Transport Mechanisms of Methyl perfluoro-3,6-dioxaheptanoate and its Acid Form

The environmental fate and transport of this compound and its corresponding acid form, Perfluoro-3,6-dioxaheptanoic acid (PFDHA), are governed by a combination of their physicochemical properties and the environmental conditions they encounter. itrcweb.orgny.govepa.gov As members of the broader class of per- and polyfluoroalkyl substances (PFAS), these compounds exhibit behaviors that distinguish them from many other environmental contaminants. itrcweb.orgny.gov

Once released into the environment, these substances can contaminate soil, surface water, and groundwater. europa.eunih.gov Their transport is influenced by factors such as water solubility, partitioning behavior between solid and aqueous phases, and atmospheric transport. itrcweb.orgdiva-portal.org PFAS, including ether esters and their acid forms, can be transported over long distances in the atmosphere and subsequently deposited in remote locations. ny.govnih.govresearchgate.net In aquatic systems, their movement is dictated by water flow and their tendency to partition to sediment and organic matter. itrcweb.org The presence of an ether linkage in the chemical structure of these compounds may influence their environmental behavior compared to traditional perfluoroalkyl acids (PFAAs). acs.orgresearchgate.netnih.gov

The partitioning of these compounds to solid phases like soil and sediment is a key process affecting their mobility. itrcweb.org Shorter-chain PFAS generally exhibit less retardation in soil and are therefore more mobile, while longer-chain compounds tend to sorb more strongly. itrcweb.org The functional group also plays a role, with sulfonic acids typically sorbing more strongly than carboxylic acids of the same chain length. itrcweb.org While specific partitioning data for this compound is limited, its relatively short chain and ester functional group suggest it may exhibit significant mobility in certain environmental compartments. The transformation of the ester to its acid form, PFDHA, would further influence its fate and transport, as the anionic carboxylate group would alter its interaction with environmental matrices.

Occurrence and Distribution of Perfluoroalkoxy Carboxylic Acids (PFECAs) and Related Esters in Environmental Compartments

Perfluoroalkoxy carboxylic acids (PFECAs) and their ester precursors have been detected in various environmental compartments worldwide, indicating their widespread distribution. researchgate.nettandfonline.comresearchgate.net Their presence is often linked to industrial sources and the use of products containing these compounds. researchgate.nettandfonline.com

These compounds are found in surface water, groundwater, soil, and even in the atmosphere. europa.euresearchgate.net Their distribution is influenced by their physicochemical properties, such as water solubility and vapor pressure, as well as environmental transport processes. ny.govdiva-portal.orgnih.gov For example, more volatile compounds can be transported long distances in the atmosphere before being deposited in remote areas. nih.govresearchgate.net In aquatic environments, their concentrations can vary significantly, with higher levels often found near industrial facilities. researchgate.nettandfonline.com

Studies have shown that PFECAs can accumulate in vegetation and subsoils, with lower molecular weight compounds being more readily taken up by plants. nih.gov The distribution patterns of different PFECAs can vary depending on their chain length and structure. nih.gov While specific data on the occurrence of this compound is limited, its potential to hydrolyze to PFDHA means that monitoring for both the ester and its acid form is important for understanding its environmental prevalence. The detection of various PFECAs in natural waters highlights the need for analytical methods capable of identifying these emerging contaminants. acs.org

Formation and Identification of Environmental Metabolites and Transformation Products

The environmental transformation of this compound can lead to the formation of several metabolites and degradation products. The primary transformation pathway is expected to be the hydrolysis of the ester group, resulting in the formation of Perfluoro-3,6-dioxaheptanoic acid (PFDHA) and methanol (B129727).

Further degradation of PFDHA is more complex. Abiotic processes like photolysis could potentially lead to the cleavage of C-C and C-O bonds, forming smaller perfluorinated compounds. acs.orgresearchgate.netnih.gov The ether linkage in PFECAs has been shown to be a point of vulnerability in some degradation processes, leading to the formation of unstable perfluoroalcohols and promoting defluorination. acs.orgresearchgate.netnih.gov

Biotic transformation pathways for perfluorinated ether compounds are still an active area of research. nih.govacs.orgdigitellinc.com For some polyfluorinated ethers, microbial activity can cleave the ether bond, leading to the formation of various transformation products. nih.govacs.orgdigitellinc.com The identification of these metabolites is crucial for understanding the complete environmental fate of the parent compound. Advanced analytical techniques, such as high-resolution mass spectrometry, are essential for identifying and quantifying these transformation products in complex environmental matrices. nyu.edu The decomposition of poly(perfluorinated ethers) has been shown to produce various smaller molecules, including COF2. ibm.com

Computational and Theoretical Investigations of Methyl Perfluoro 3,6 Dioxaheptanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No published studies were found that specifically apply quantum chemical calculations to determine the electronic structure and molecular properties of Methyl perfluoro-3,6-dioxaheptanoate.

Density Functional Theory (DFT) Applications for Conformational Analysis and Reactivity

There is no available research detailing the use of Density Functional Theory (DFT) to analyze the various conformations or predict the reactivity of this compound.

Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions

Information regarding the application of high-accuracy ab initio methods to predict the energetic and geometric parameters of this compound is not present in the scientific literature.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

No literature could be located that describes the use of molecular dynamics simulations to study the intermolecular interactions or the behavior of this compound in a condensed phase.

Predictive Modeling of Spectroscopic Signatures

There are no available computational studies that predict the spectroscopic signatures (e.g., NMR, IR, or Mass Spectrometry) of this compound.

Computational Studies on Reaction Mechanisms and Transition States

Research on the computational investigation of reaction mechanisms and the identification of transition states involving this compound is not available in published scientific works.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Methyl perfluoro-3,6-dioxaheptanoate, and what are their respective yields and purity outcomes?

- This compound is typically synthesized via fluorination of precursor ethers or esterification of perfluorinated acids. A common method involves radical copolymerization of fluorinated monomers under controlled conditions, as seen in analogous sulfonyl fluoride syntheses . Yields depend on reaction temperature, catalyst selection (e.g., peroxides), and purification steps such as fractional distillation. Purity is verified via NMR and LC-MS, with reported commercial purity levels ≥97% .

Q. Which analytical techniques are most effective for quantifying this compound in environmental samples, and what are their detection limits?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, achieving detection limits of 0.1–1 ng/mL in water matrices. Ion mobility spectrometry (IMS) can differentiate structural isomers, critical for distinguishing this compound from analogs like perfluoro-3-methylheptanoic acid . Gas chromatography (GC) is less effective due to the compound’s low volatility without derivatization .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound that influence its laboratory handling?

- The compound has a density of 1.606 g/cm³, boiling point of ~160°C, and limited solubility in polar solvents (e.g., methanol at 50 µg/mL) . Thermal stability up to 200°C makes it suitable for high-temperature applications, but hydrolysis risks exist in alkaline conditions, requiring storage in inert atmospheres .

Advanced Research Questions

Q. How do structural variations in this compound affect its reactivity in radical copolymerization reactions for proton exchange membranes?

- The ether-oxygen linkages in its structure enhance chain flexibility, improving copolymer compatibility with vinylidene fluoride (VDF). However, steric hindrance from the perfluoroalkyl chain may reduce sulfonyl group accessibility during membrane fabrication. Experimental optimization involves adjusting monomer ratios (e.g., VDF:PFSVE = 9:1) and initiator concentrations to balance conductivity and mechanical stability .

Q. What experimental strategies can resolve contradictions in reported degradation rates of this compound under different environmental conditions?

- Discrepancies arise from matrix effects (e.g., organic content in soil vs. water) and analytical interferences. Controlled microcosm studies with isotopically labeled analogs (e.g., ¹³C-tracers) can track degradation pathways. Advanced oxidation processes (AOPs) using UV/persulfate systems provide reproducible benchmarks for half-life measurements .

Q. What methodological considerations are critical when designing studies to compare the environmental persistence of this compound with other short-chain PFAS compounds?

- Key factors include:

- Isomer-specific analysis : Using TIMS (trapped ion mobility spectrometry) to separate co-eluting isomers like perfluoro-3,6-dioxaheptanoate and perfluoro-4-methyloctanoic acid .

- Longitudinal sampling : Tracking concentration trends in field samples over ≥5 years to account for bioaccumulation variability.

- Model validation : Cross-referencing laboratory-derived degradation rates with environmental fate models (e.g., EPI Suite) .

Methodological Notes

- Data Contradiction Analysis : Conflicting solubility data may arise from differences in solvent purity or measurement techniques (e.g., gravimetric vs. spectroscopic methods). Standardize protocols using certified reference materials .

- Experimental Design : For copolymer studies, include control groups with non-fluorinated analogs to isolate the impact of perfluoroalkyl chains on membrane performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.